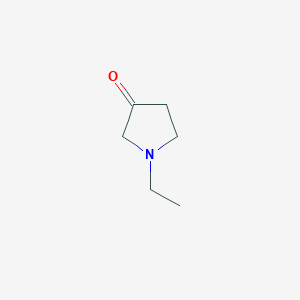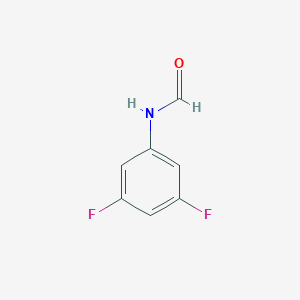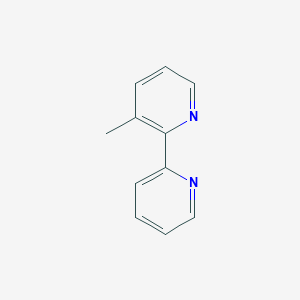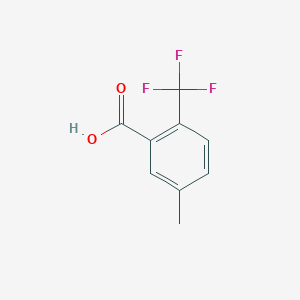
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate, also known as DMPP, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DMPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate acts as an agonist for certain subtypes of nAChRs, specifically the α7 and α9 subtypes. By binding to these receptors, Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate can activate downstream signaling pathways that are involved in various physiological processes. The exact mechanism of action for Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate is still under investigation, but it is thought to involve the activation of intracellular signaling cascades that ultimately lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate is its selectivity for certain subtypes of nAChRs, allowing for the specific modulation of these receptors in various tissues and systems. However, one limitation of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several future directions for research involving Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate. One area of interest is the development of more selective agonists for specific subtypes of nAChRs, which could lead to the development of novel therapeutic agents for various diseases. Another area of interest is the investigation of the long-term effects of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate on various physiological processes, which could provide valuable insights into the role of nAChRs in health and disease. Additionally, the use of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate in combination with other compounds could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-methyl-1H-indole with diethyl malonate in the presence of a base to form the intermediate product. This intermediate is then treated with hydroxylamine hydrochloride and sodium acetate to yield Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate.
Applications De Recherche Scientifique
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate has been used extensively in scientific research due to its ability to modulate certain biological processes. One of the primary applications of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate is in the study of nicotinic acetylcholine receptors (nAChRs). Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate has been shown to selectively activate certain subtypes of nAChRs, making it a valuable tool for studying the function of these receptors in various tissues and systems.
Propriétés
Numéro CAS |
127744-44-9 |
|---|---|
Nom du produit |
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate |
Formule moléculaire |
C16H19NO5 |
Poids moléculaire |
305.32 g/mol |
Nom IUPAC |
diethyl 2-hydroxy-2-(1-methylindol-3-yl)propanedioate |
InChI |
InChI=1S/C16H19NO5/c1-4-21-14(18)16(20,15(19)22-5-2)12-10-17(3)13-9-7-6-8-11(12)13/h6-10,20H,4-5H2,1-3H3 |
Clé InChI |
WCBCPSKZHGTDRH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CN(C2=CC=CC=C21)C)(C(=O)OCC)O |
SMILES canonique |
CCOC(=O)C(C1=CN(C2=CC=CC=C21)C)(C(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



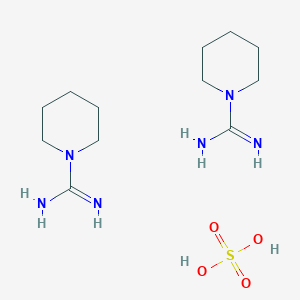
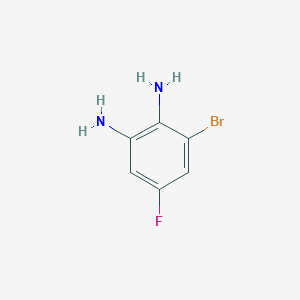
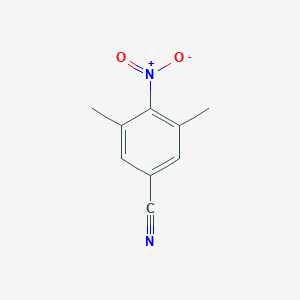
![2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B178081.png)

![2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B178083.png)


